molecular formula C10H7Cl2NO2 B13824488 5,6-Dichloro-3-indoleacetic acid

5,6-Dichloro-3-indoleacetic acid

Cat. No.: B13824488
M. Wt: 244.07 g/mol
InChI Key: XMYZJSOBJPEGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-3-indoleacetic acid is a synthetic compound belonging to the indoleacetic acid family. It is structurally characterized by the presence of two chlorine atoms at the 5 and 6 positions of the indole ring, and an acetic acid moiety at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-indoleacetic acid typically involves a multi-step reaction starting from 5,6-dichloroindole. One common method includes the following steps :

    Step 1: Reaction of 5,6-dichloroindole with copper (II) bis(trifluoromethanesulfonate) in dichloromethane at 20°C for 16 hours.

    Step 2: Treatment of the intermediate product with lithium hydroxide in a mixture of water and tetrahydrofuran at 20°C for 16 hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-indoleacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.

    Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

5,6-Dichloro-3-indoleacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-indoleacetic acid involves its interaction with specific molecular targets and pathways. In plants, it likely functions as an auxin, influencing cell division, elongation, and differentiation. In medical research, its effects are mediated through binding to specific receptors and enzymes, leading to alterations in cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the chlorine atoms.

    Indole-3-butyric acid: Another plant hormone with an additional carbon in the side chain.

    2,4-Dichlorophenoxyacetic acid: A synthetic auxin with two chlorine atoms but a different core structure.

Uniqueness

5,6-Dichloro-3-indoleacetic acid is unique due to the presence of chlorine atoms at the 5 and 6 positions, which can influence its reactivity and biological activity. This structural modification can enhance its stability and potentially increase its efficacy in various applications compared to its non-chlorinated counterparts .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2-(5,6-dichloro-3H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7Cl2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-5H,1H2,(H,14,15)

InChI Key

XMYZJSOBJPEGLK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=CC(=C(C=C2C1CC(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.